2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid
Description
2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid (C₁₃H₁₁NO₄) is a benzoic acid derivative featuring a carbamoyl group substituted with a furan-2-ylmethyl moiety. Synthesized via condensation reactions, it exhibits a melting point of 125–126°C and distinct spectral characteristics: IR absorption bands at 3337 cm⁻¹ (NH), 1651–1693 cm⁻¹ (C=O), and LC-MS m/z 244.2 (M–H⁺) .
Properties
CAS No. |
92059-44-4 |
|---|---|
Molecular Formula |
C13H11NO4 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
2-(furan-2-ylmethylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C13H11NO4/c15-12(14-8-9-4-3-7-18-9)10-5-1-2-6-11(10)13(16)17/h1-7H,8H2,(H,14,15)(H,16,17) |
InChI Key |
IFCUOJRHUHPNRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid typically involves the reaction of furan-2-ylmethylamine with benzoic acid derivatives under specific conditions. One common method involves the use of coupling reagents such as carbodiimides to facilitate the formation of the carbamoyl linkage. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted benzoic acid derivatives.
Scientific Research Applications
2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers with specific properties
Mechanism of Action
The mechanism of action of 2-[(Furan-2-ylmethyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzoic Acid Derivatives
Key Observations :
- The furan-substituted derivatives (e.g., 2j and picolinic acid analog) exhibit lower molecular weights compared to biphenyl or dioxoisoquinoline-containing analogs (e.g., GRI977143, Kartogenin) .
- The presence of heterocyclic groups (furan, thiophene) in carbamoyl side chains enhances solubility in polar solvents due to increased hydrogen-bonding capacity .
Key Observations :
- Furan-containing compounds demonstrate divergent activities: The picolinic acid analog () inhibits metallo-β-lactamase, while GRI977143 (non-furan) targets LPA2 for antiapoptotic effects .
- Substituent polarity and size critically influence target specificity. For example, the 1,3-dioxoisoquinoline group in GRI977143 enhances LPA2 binding affinity, whereas furan derivatives may favor enzyme inhibition .
Key Observations :
- The target compound (2j) achieves high synthetic yield (86%) via straightforward amide coupling, contrasting with lower yields (35–87%) for picolinic acid analogs requiring multi-step protocols .
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